molecular formula C6H6INO3 B2585557 Ethyl 5-iodoisoxazole-3-carboxylate CAS No. 149286-19-1

Ethyl 5-iodoisoxazole-3-carboxylate

Cat. No. B2585557
M. Wt: 267.022
InChI Key: VJMQZWNVBFOPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-iodoisoxazole-3-carboxylate (EIIC) is a synthetic compound of the isoxazole family, which has been used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. EIIC is a very stable compound, and is not volatile or flammable, making it an ideal candidate for laboratory experiments.

Scientific Research Applications

  • Synthesis of Chiral 2-Aminoalkyloxazole-5-carboxylates : Ethyl 5-iodoisoxazole-3-carboxylate is used in synthesizing chiral 2-aminoalkyloxazole-5-carboxylates. These compounds are formed through N-acylation using natural and synthetic phthalimidylamino acids, followed by irradiation at 300 nm in acetone, as demonstrated in various studies (Cox, Prager, Svensson, & Taylor, 2003).

  • Photolysis and Carbene Capture : Photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate at 300 nm leads to the formation of a carbene, which is captured efficiently by various ions and molecules. This reaction does not involve hydrogen abstraction or interaction with double bonds (Ang, Prager, & Williams, 1995).

  • Applications in Peptide Synthesis : The use of isoxazolium salts, particularly N-ethyl-5-phenylisoxazolium-3′-sulfonate, in the synthesis of peptides is an important application. Carboxylates react with these salts to yield enol esters, facilitating peptide formation under mild conditions (Woodward, Olofson, & Mayer, 1966).

  • Biomimetic Synthesis of α-Cyclopiazonic Acid : Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, synthesized from ethyl acetoacetate, serves as a precursor in the biomimetic synthesis of α-cyclopiazonic acid. This process involves multiple steps, including conversion to bromide and reaction with tetrahydrothiophene (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

  • Synthesis of Corrosion Inhibitors : Ethyl 5-iodoisoxazole-3-carboxylate derivatives have been explored for their corrosion inhibition properties on mild steel. These inhibitors show high efficiency and are studied using various spectroscopy and microscopy techniques (Dohare, Ansari, Quraishi, & Obot, 2017).

  • Synthesis of Partially Hydrogenated Pyrazolo[3,4-b]pyridin-3-ones : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds are valuable intermediates in organic synthesis (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

properties

IUPAC Name

ethyl 5-iodo-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMQZWNVBFOPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-iodoisoxazole-3-carboxylate

Citations

For This Compound
1
Citations
T Sakamoto, D Uchiyama, Y Kondo… - Chemical and …, 1993 - jstage.jst.go.jp
1, 3-Dipolar cycloaddition reaction of trimethylstannylacetylene with nitrile oxides yielded 3-substituted 5-(trimethylstannyl) isoxazoles. On the other hand, the same reaction of (…
Number of citations: 18 www.jstage.jst.go.jp

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